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molecular formula C10H8ClNO B8285944 6-chloro-5-methylquinolin-2(1H)-one

6-chloro-5-methylquinolin-2(1H)-one

Cat. No. B8285944
M. Wt: 193.63 g/mol
InChI Key: SHYKDLKIROLYFI-UHFFFAOYSA-N
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Patent
US08569282B2

Procedure details

A mixture of 6-chloro-7-methylquinolin-2(1H)-one, 6-chloro-5-methylquinolin-2(1H)-one, Cs2CO3, and iodomethane in DMF was heated in a microwave reactor at 100° C. for 30 min. The mixture was diluted with dichloromethane, washed with water and dried over sodium sulfate. After removing the solvent the crude product (600 mg) was used in the next step without purification. MS (ESI) m/z: Calculated for C11H10ClNO: 207.1. found: 208 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[NH:8][C:7](=[O:13])[CH:6]=[CH:5]2.Cl[C:15]1C(C)=C2C(=CC=1)NC(=O)C=C2.C([O-])([O-])=O.[Cs+].[Cs+].IC>CN(C=O)C.ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[N:8]([CH3:15])[C:7](=[O:13])[CH:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=CC(NC2=CC1C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C2C=CC(NC2=CC1)=O)C
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent the crude product (600 mg)
CUSTOM
Type
CUSTOM
Details
was used in the next step without purification

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C=CC(N(C2=CC1C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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